molecular formula C19H24N2 B3201698 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine CAS No. 102008-18-4

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

Cat. No.: B3201698
CAS No.: 102008-18-4
M. Wt: 280.4 g/mol
InChI Key: PZWPFIHOVXCWBO-UHFFFAOYSA-N
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Description

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine (CAS 102008-18-4) is a chemical compound with the molecular formula C19H24N2 and a molecular weight of 280.41 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The core structure of this compound, which features a protonatable basic amine moiety like the piperidine group, is a recognized pharmacophoric feature in ligands designed to target sigma receptors . Sigma receptors are unique endoplasmic reticulum proteins that are widely distributed in the central nervous system and are implicated in modulating several neurotransmitter systems, including dopamine, acetylcholine, and NMDA receptors . Research into ligands that modulate sigma-1 receptors is a significant area of investigation for potential applications in treating neurological and psychiatric disorders, such as neurodegenerative diseases, pain, depression, and addiction . The structural motif of an alkylamine flanked by hydrophobic aromatic groups, as seen in this compound, aligns with the known binding site of sigma-1 receptors, suggesting its value as a key intermediate or candidate for further pharmacological evaluation in neuroscience and medicinal chemistry research . Researchers can utilize this high-purity compound to explore its binding affinity and functional activity at these and other biological targets.

Properties

IUPAC Name

2-(1-phenyl-3-piperidin-1-ylpropyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-11,13,18H,2,7-8,12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWPFIHOVXCWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine typically involves the reaction of pyridine derivatives with phenyl-substituted piperidine. One common method is the alkylation of pyridine with 1-phenyl-3-(piperidin-1-yl)propane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperidine- and pyridine-containing derivatives are highlighted below. Key differences in substituents, synthesis, and biological activity are emphasized.

Structural Analogues

a. 6-Methyl-2-(3-(4-(pyridin-2-yl)piperidin-1-yl)propyl)benzo[d]thiazole (20b)

  • Structure : Replaces the pyridine ring with a benzo[d]thiazole core.
  • Synthesis : Prepared via nucleophilic substitution using K₂CO₃/KI in acetonitrile (60% yield) .
  • Properties : Lower molecular weight (estimated ~400 Da) compared to the target compound.

b. PIPC2 [(R)-1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide]

  • Structure : Incorporates a cyclopentane-carboxamide and trifluoromethyl-piperidine group.

c. JMS-17-2 Analogs (e.g., F-JMS-17-2, MeO-JMS-17-2)

  • Structure: Features a pyrrolo[1,2-a]quinoxalinone core with substituted phenyl-piperidine chains.
  • Applications : Explored as PET radioligands for imaging CX3CR1 receptors in neuroinflammation .
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Key Substituents
2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine ~300–350 (est.) Not reported Phenyl, piperidine, pyridine
20b (Benzo[d]thiazole derivative) ~400 (est.) Not reported 6-Methyl, pyridin-2-yl
PIPC2 ~550 (est.) Not reported 4-Chlorophenyl, trifluoromethyl
DS-8500a (GPR119 agonist) 487.45 Not reported Fluorine, cyclopropane carbonyl

Notes:

  • Piperidine-containing compounds generally exhibit moderate lipophilicity, enhancing blood-brain barrier permeability.
  • Halogenated derivatives (e.g., PIPC2) show increased metabolic stability due to electron-withdrawing groups .
Structure-Activity Relationships (SAR)
  • Piperidine Substitution : Hydroxy or trifluoromethyl groups (e.g., PIPC2) enhance receptor binding affinity .
  • Aromatic Rings : Pyridine vs. benzo[d]thiazole alters electron distribution, affecting target selectivity .
  • Chain Length : Propyl spacers optimize steric compatibility with enzyme active sites .

Biological Activity

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine is a compound of significant interest in medicinal chemistry due to its complex structure, which combines features of piperidine and pyridine rings. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and analgesic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine is C19H24N2, indicating a relatively large organic molecule that can interact with multiple biological targets. The compound's structure features a pyridine ring substituted with a phenyl group and a piperidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound has potential applications in treating bacterial infections, particularly those caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of piperidine have shown promising results in inhibiting the growth of leukemia cells.

Case Study: Antileukemic Activity
In one study, derivatives similar to 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine were tested against human leukemia cell lines (K562 and Reh). The most active derivative demonstrated significant antiproliferative effects at low concentrations, inducing apoptosis as confirmed by LDH assays and cell cycle analysis .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AK5620.5Induction of apoptosis
Derivative BReh0.8Cell cycle arrest

This data highlights the potential of piperidine-based compounds in cancer therapy.

Analgesic Properties

Recent studies have also indicated that compounds with piperidine structures can act as dual ligands for histamine H3 and sigma-1 receptors, which are involved in pain modulation.

Mechanism of Action
The interaction with these receptors may provide a novel approach to treating nociceptive and neuropathic pain. The piperidine moiety plays a critical role in binding affinity and receptor selectivity .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example:

Step 1: Coupling phenylpropyl bromide with piperidine via SN2 to form the piperidine-propyl intermediate.

Step 2: Pyridine ring functionalization using Suzuki-Miyaura coupling or alkylation (e.g., with pyridinyl lithium).
Key variables include:

  • Temperature: Higher temps (>80°C) accelerate piperidine substitution but may increase side products (e.g., elimination) .
  • Catalyst: Pd(PPh₃)₄ improves cross-coupling efficiency (yield ~65–75%) compared to Ni catalysts (~50%) .
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Limitation
Reductive Amination60–70≥95%Requires high-pressure H₂
Suzuki Coupling70–80≥98%Pd catalyst cost/toxicity

How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:
Use orthogonal analytical techniques:

  • NMR (¹H/¹³C): Confirm piperidine N-CH₂ linkage (δ 2.4–3.1 ppm) and pyridine aromatic protons (δ 7.2–8.5 ppm). Discrepancies in coupling constants (J) may indicate stereochemical impurities .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., piperidine chair vs. boat conformation) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and rule out halogenated byproducts (common in aryl coupling steps) .

What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:
Based on SDS data for analogous piperidine/pyridine derivatives:

  • PPE: Gloves (nitrile), lab coat, and goggles (risk of skin/eye irritation) .
  • Ventilation: Use fume hoods during synthesis (volatile intermediates).
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; adsorb liquids with vermiculite .

Advanced Research Questions

How do steric and electronic effects of the phenyl-piperidine-pyridine scaffold influence receptor binding affinity?

Methodological Answer:
Design computational and experimental studies:

Docking Simulations: Compare binding poses in neurotransmitter receptors (e.g., serotonin 5-HT₃) using AutoDock Vina. The piperidine N-atom’s lone pair may form hydrogen bonds with Asp/Glu residues .

SAR Modifications: Synthesize analogs with:

  • Electron-withdrawing groups (NO₂) on phenyl to assess π-π stacking.
  • Bulky substituents on piperidine to probe steric hindrance .
    Results: Preliminary data suggest EC₅₀ shifts from 12 nM (parent) to 180 nM (NO₂ analog) in 5-HT₃ assays .

How can researchers resolve contradictions in reported solubility and stability data?

Methodological Answer:
Address variability via controlled experiments:

  • Solubility: Test in buffered solutions (pH 1–13) using UV-Vis spectroscopy. Hydrochloride salts (common in derivatives) show higher aqueous solubility (>10 mg/mL at pH 3) vs. free base (<1 mg/mL) .
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine ring oxidation (to N-oxide) is a major degradation pathway (~15% under acidic conditions) .

Table 2: Stability Under Stress Conditions

ConditionDegradation Products% Degradation (28 days)
Acidic (pH 2)N-Oxide, pyridine cleavage25–30%
Oxidative (H₂O₂)Piperidine ring opening40–50%

What strategies mitigate batch-to-batch variability in chiral purity?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IG-U columns (heptane/EtOH) to separate enantiomers (α > 1.5) .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during propyl chain formation to enforce R/S configuration .
  • Quality Control: Implement inline PAT (Process Analytical Technology) with IR spectroscopy to monitor real-time enantiomeric excess (ee > 98%) .

How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?

Methodological Answer:

  • In Vitro Assays: Use human liver microsomes (HLM) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.
  • Key Findings: Piperidine N-demethylation (major pathway; t₁/₂ ~45 min) generates a primary amine metabolite with reduced LogP (from 3.2 to 2.1) .
  • Inhibition Potential: Test against CYP3A4/CYP2D6 isoforms. IC₅₀ > 10 μM suggests low risk of drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine
Reactant of Route 2
2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

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